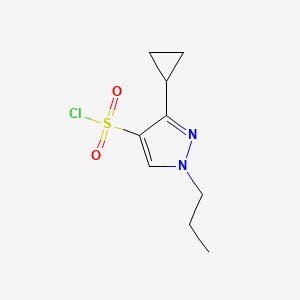

3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

Description

3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1250067-51-6) is a pyrazole-based sulfonyl chloride with the molecular formula C₆H₇ClN₂O₂S and a molecular weight of 206.65 g/mol . The compound features a pyrazole ring substituted with a cyclopropyl group at position 3, a propyl group at position 1, and a sulfonyl chloride (-SO₂Cl) moiety at position 2. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other functionalized derivatives.

The cyclopropyl group introduces steric strain and unique electronic effects due to its rigid, three-membered ring structure. The sulfonyl chloride group is a key reactive site, enabling nucleophilic substitution reactions.

Properties

IUPAC Name |

3-cyclopropyl-1-propylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-2-5-12-6-8(15(10,13)14)9(11-12)7-3-4-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHGQFWYLOQDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C2CC2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.

Introduction of the cyclopropyl and propyl groups: These groups can be introduced through various alkylation reactions.

Chemical Reactions Analysis

3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes several types of chemical reactions:

Substitution reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and reduction reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Coupling reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and modulation of protein function . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Sulfonyl Chlorides

The reactivity and stability of pyrazole sulfonyl chlorides are heavily influenced by substituents. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects :

- The trifluoromethyl group in the second compound (Table 1) is strongly electron-withdrawing, activating the sulfonyl chloride toward nucleophilic substitution. In contrast, the cyclopropyl group in the target compound provides moderate electron withdrawal due to ring strain but introduces steric bulk .

- The propyl chain (electron-donating alkyl group) may slightly deactivate the sulfonyl chloride compared to analogs with electron-withdrawing substituents.

The 3-chlorophenylsulfanyl group in the second compound adds bulk but lacks the rigidity of cyclopropyl .

Reactivity and Stability :

- Sulfonyl chlorides with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher reactivity in nucleophilic substitutions.

- The target compound’s cyclopropyl and propyl groups may enhance stability in hydrophobic environments, making it suitable for applications requiring prolonged shelf life or controlled reactivity.

Functional Group Comparison: Sulfonyl Chloride vs. Sulfanyl

The sulfonyl chloride (-SO₂Cl) group in the target compound is far more reactive than the sulfanyl (-S-) group in the second compound (Table 1). Sulfonyl chlorides readily undergo nucleophilic substitution to form sulfonamides or sulfonate esters, whereas sulfanyl groups participate in thiol-disulfide exchange or oxidation reactions. This distinction makes the target compound more versatile in synthetic pathways .

Biological Activity

3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is a notable compound within the pyrazole class, recognized for its unique structural features and potential biological activities. With a molecular formula of C₉H₁₃ClN₂O₂S and a molecular weight of approximately 295.76 g/mol, this compound includes a sulfonyl chloride functional group that enhances its reactivity and applicability in medicinal chemistry and other fields.

Structural Characteristics

The compound features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, which is pivotal for biological activity.

- Cyclopropyl Group : Contributes to the compound's lipophilicity and may influence its interaction with biological targets.

- Sulfonyl Chloride Group : Acts as an electrophile, facilitating nucleophilic substitution reactions critical in drug synthesis.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | C₉H₁₃ClN₂O₂S | Enhanced lipophilicity due to longer propyl chain |

| 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide | C₈H₁₂N₂O₂S | Different cyclic structure may alter biological activity |

| 5-Methyl-3-cyclopropylpyrazole | C₈H₁₂N₂ | Lacks sulfonamide functionality; different reactivity |

Research indicates that 3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride may interact with specific enzymes, influencing their activity. The sulfonyl chloride group enhances its electrophilic character, allowing it to participate in various biochemical reactions.

Case Studies and Research Findings

- Antifungal Activity : Initial studies have shown that pyrazole derivatives exhibit moderate to excellent antifungal activities against various phytopathogenic fungi. For instance, related compounds have demonstrated significant inhibition of mycelial growth in fungi such as Botrytis cinerea and Fusarium solani .

- Cytotoxicity : A series of pyrazole derivatives have been evaluated for their cytotoxic activities against cancer cell lines. Some compounds exhibited selective cytotoxicity with IC50 values less than 10 µM, indicating potential as anticancer agents .

- Anti-inflammatory Properties : Pyrazole derivatives have also been studied for their anti-inflammatory effects, showing promise in inhibiting the production of pro-inflammatory cytokines .

Synthesis and Applications

The synthesis of 3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves several steps, including:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the cyclopropyl group via alkylation methods.

- Sulfonation to introduce the sulfonyl chloride functionality.

This compound serves as an intermediate in drug synthesis, particularly in developing novel pharmaceuticals targeting various diseases.

Q & A

Q. How can researchers optimize the synthesis of 3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves stepwise modifications to reaction conditions. For sulfonyl chloride derivatives like this compound, chlorination of the corresponding sulfonic acid using reagents such as PCl₅ or SOCl₂ under anhydrous conditions is critical. Monitoring reaction temperature (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or toluene) can minimize side reactions. Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) enhances purity. Analytical validation with ¹H/¹³C NMR and HPLC (≥95% purity threshold) is recommended .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR should reveal characteristic peaks for the cyclopropyl group (δ ~0.5–1.5 ppm) and sulfonyl chloride (δ ~3.5–4.5 ppm for adjacent protons).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the exact mass (e.g., calculated 259.71 g/mol via PubChem data) .

- Single-Crystal X-ray Diffraction : For unambiguous confirmation, crystallize the compound and analyze bond angles/distances (e.g., mean C–C bond length ~1.54 Å, as seen in related pyrazole derivatives) .

Q. What safety protocols are essential when handling this sulfonyl chloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of HCl gas generated during reactions.

- Storage : Under inert atmosphere (argon) at 2–8°C to prevent hydrolysis.

- Emergency Measures : Neutralize spills with sodium bicarbonate and rinse with copious water (ECHA guidelines) .

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group enable functionalization for target-oriented applications (e.g., drug discovery)?

- Methodological Answer : The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, or thiols. For example:

- Sulfonamide Formation : React with primary/secondary amines (1:1.2 molar ratio) in THF at room temperature. Monitor via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate).

- Catalytic Coupling : Use Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the pyrazole ring .

Q. What mechanistic insights are critical for studying cross-coupling reactions involving this compound?

- Methodological Answer :

- Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to track reaction progress and identify intermediates.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict transition states and regioselectivity in Suzuki-Miyaura couplings .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles (e.g., cyclopropyl C–C bonds ~1.50 Å, pyrazole ring planarity). Compare experimental data (R factor ≤0.07) with Cambridge Structural Database entries for validation .

Q. How should researchers address contradictions in reported solubility or stability data?

- Methodological Answer :

- Multi-Technique Validation : Combine DSC (melting point ~120–125°C), TGA (decomposition >200°C), and Karl Fischer titration (hygroscopicity assessment).

- Solvent Screening : Test solubility in aprotic (DMF, DMSO) vs. protic (methanol, water) solvents, noting discrepancies due to hydration .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound under vacuum to remove residual moisture.

- Stabilizers : Add molecular sieves (3Å) to storage vials.

- Stability Monitoring : Conduct periodic FT-IR analysis (peak loss at ~1370 cm⁻¹ for S=O indicates degradation) .

Q. How can computational tools predict the compound’s electronic properties for catalyst design?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian09) to assess electrophilicity.

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous/organic mixtures to guide solvent selection .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity with amines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.